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Compound of Interest

(S)-(+)-Methyl indoline-2-
Compound Name:
carboxylate

Cat. No.: B115982

CAS Number: 141410-06-2

This technical guide provides a comprehensive overview of (S)-(+)-Methyl indoline-2-
carboxylate, a chiral building block crucial in pharmaceutical and chemical research. The
document is intended for researchers, scientists, and drug development professionals, offering
detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

(S)-(+)-Methyl indoline-2-carboxylate is a chiral indoline derivative with a methyl ester at the
2-position. Its stereochemically defined structure makes it a valuable intermediate in
asymmetric synthesis.

Table 1: Physicochemical Properties of (S)-(+)-Methyl Indoline-2-carboxylate
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Property Value Reference
Molecular Formula C10H11NO2

Molecular Weight 177.20 g/mol

Appearance Crystals

[0]/D +31.0 + 1.5° (c=1 in

Optical Activity hloroform)
chloroform

Purity >97.0% (HPLC)
URORFKDEPJFPOV-
InChl Key
VIFPVBQESA-N
_ COC(=0)
SMILES String
[C@@H]1Cc2ccccc2N1
Table 2: Safety Information
GHS . Hazard Precautionary
Hazard Class . Signal Word
Pictogram Statement Statements
o _ pP273,
Acute Toxicity 4 ) H302: Harmful if
GHSO07 Warning P301+P312+P33
(Oral) swallowed 0
Hazardous to the
aguatic ] H400: Very toxic
) GHS09 Warning o P273
environment, to aquatic life

acute hazard

Synthesis Protocols

The synthesis of enantiomerically pure (S)-(+)-Methyl indoline-2-carboxylate can be
achieved through two primary routes: direct esterification of the corresponding carboxylic acid
or enzymatic resolution of the racemic ester.
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Protocol 1: Esterification of (S)-Indoline-2-carboxylic
Acid
This protocol describes the direct esterification of (S)-Indoline-2-carboxylic acid to its methyl

ester.

Experimental Workflow: Esterification
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Caption: Workflow for the esterification of (S)-Indoline-2-carboxylic acid.

Materials:
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e (S)-Indoline-2-carboxylic acid
e Methanol (MeOH)

e Thionyl chloride (SOCI2)

» Round-bottom flask

e Magnetic stirrer

* Ice bath

» Reflux condenser

» Rotary evaporator
Procedure:

e Dissolve (S)-Indoline-2-carboxylic acid in methanol in a round-bottom flask and cool the
suspension to 0°C using an ice bath.

e Slowly add thionyl chloride dropwise to the stirred suspension.

 After the addition is complete, stir the reaction mixture for 1 hour at 0°C and then allow it to
warm to room temperature.

» Heat the solution to reflux (approximately 70°C) and maintain for 16 hours.
o Cool the reaction mixture to room temperature.

» Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-
(+)-Methyl indoline-2-carboxylate. Further purification can be achieved by chromatography
if necessary.

Protocol 2: Enzymatic Resolution of Racemic Methyl
Indoline-2-carboxylate
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This protocol outlines the synthesis of the target compound through the enzymatic resolution of

a racemic mixture of methyl indoline-2-carboxylate. This method leverages the stereoselectivity
of certain hydrolases.

Experimental Workflow: Enzymatic Resolution
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Caption: Workflow for the enzymatic resolution of racemic methyl indoline-2-carboxylate.
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Materials:

Racemic indoline-2-carboxylic acid

e Methanol

e Thionyl chloride

e Hydrolase enzyme (e.g., Savinase, Alcalase)

» Buffer solution (e.g., 100mM sodium carbonate buffer)
o Ethyl acetate

e Separating funnel

Procedure:

 Esterification: Prepare racemic methyl indoline-2-carboxylate from racemic indoline-2-
carboxylic acid using the esterification protocol described in Section 2.1.

e Enzymatic Hydrolysis:
o Dissolve the racemic methyl indoline-2-carboxylate in a suitable buffer solution.
o Add the selected hydrolase to the solution.

o Stir the mixture at a controlled temperature (e.g., room temperature or 37°C) and monitor
the reaction progress (e.g., by HPLC) until approximately 50% conversion is achieved.
The enzyme will selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic
acid, leaving the (S)-ester unreacted.

e Separation:
o Transfer the reaction mixture to a separating funnel.

o Extract the mixture with ethyl acetate. The desired (S)-(+)-Methyl indoline-2-carboxylate
will be in the organic phase, while the sodium salt of the (R)-indoline-2-carboxylic acid will
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remain in the aqueous phase.

e Isolation:
o Separate the organic layer.

o Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure to obtain the enantiomerically enriched (S)-(+)-Methyl indoline-2-
carboxylate.

Spectroscopic Data

While detailed *H and 3C NMR spectral data for (S)-(+)-Methyl indoline-2-carboxylate are
not readily available in the public domain, characterization is typically performed using standard
spectroscopic techniques. For the closely related N-acetylated derivative, aromatic protons are
reported to appear in the range of & 7.13-6.69 ppm in *H NMR spectroscopy.

Applications in Peptide Synthesis

(S)-(+)-Methyl indoline-2-carboxylate is a valuable building block in peptide synthesis, where
it serves as a conformationally constrained analog of proline and phenylalanine. Its rigid
structure can induce specific secondary structures in peptides. However, its use presents
challenges, including low reactivity and a high propensity for diketopiperazine (DKP) formation.

Protocol 3: Peptide Coupling using HATU

This protocol describes a general procedure for the coupling of an N-terminally protected
amino acid to (S)-(+)-Methyl indoline-2-carboxylate in solution phase using HATU, a coupling
reagent effective for sterically hindered amino acids.

Experimental Workflow: Peptide Coupling
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« To cite this document: BenchChem. [An In-depth Technical Guide to (S)-(+)-Methyl Indoline-
2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115982#s-methyl-indoline-2-carboxylate-cas-
number-141410-06-2-details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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